![molecular formula C6H6N2O B050222 5H-pyrrolo[1,2-a]imidazol-7(6H)-one CAS No. 112513-82-3](/img/structure/B50222.png)

5H-pyrrolo[1,2-a]imidazol-7(6H)-one

Vue d'ensemble

Description

5H-pyrrolo[1,2-a]imidazol-7(6H)-one is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibiteurs du site WIN de WDR5

Le composé a été utilisé dans la découverte d'inhibiteurs puissants et sélectifs du site WIN de WDR5 . WDR5 est une protéine d'échafaudage régulatrice de la chromatine, surexprimée dans divers cancers et une cible potentielle de médicaments épigénétiques pour le traitement de la leucémie à lignées mixtes .

Activité antibactérienne et antifongique

Une série de nouveaux sels quaternaires de 3-aryl-5H-pyrrolo[1,2-a]imidazole et de 5H-imidazo[1,2-a]azépine a été synthétisée, qui a montré une activité antibactérienne et antifongique . Ces composés ont été synthétisés par réaction de 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles ou de 3-aryl-6,7,8,9-tétrahydro-5H-imidazo[1,2-a]azépines avec divers réactifs alkylants .

Synthèse des pyrrolo[2,1-a]isoquinoléines

Le composé a été utilisé dans la synthèse de 5,6-dihydropyrrolo[2,1-a]isoquinoléines . Cette approche est basée sur la réaction domino à deux composants de 1-aroyl-3,4-dihydroisoquinoléines avec des cétones α,β-insaturées, des nitroalcènes et de l'acrylonitrile .

Réaction multicomposants pour la synthèse de 5,6-dihydropyrrolo[2,1-a]isoquinoléines

Une réaction multicomposants entre l'isatine, la tétrahydroisoquinoléine et l'alcyne terminal en présence d'acide benzoïque a été utilisée pour la synthèse de N-(substitué-2-(2-phényl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phényl)-3,4-dihydroisoquinoléine-2(1H)-carboxamides .

Synthèse de dérivés nitrés

Le composé a été utilisé dans la synthèse de dérivés nitrés de la 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-one .

Découverte de 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5

Le composé a été utilisé dans la découverte de 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5 .

Orientations Futures

The future directions of research on 5H-pyrrolo[1,2-a]imidazol-7(6H)-one could involve further exploration of its potential applications in various fields, such as its use as a potent and selective alpha1A adrenoceptor partial agonist and its potential applications in the treatment of mixed-lineage leukemia . Further studies could also explore its synthesis and chemical reactions .

Mécanisme D'action

Target of Action

For instance, some members of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class have shown micromolar cellular activity against an AML-leukemia cell line .

Mode of Action

It’s known that the compound can be obtained in its enantiomerically pure form with excellent enantiomeric excess . This suggests that the compound may interact with its targets in a stereospecific manner, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular processes .

Pharmacokinetics

The compound has been described to have important applications in different fields and it was obtained, in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to have micromolar cellular activity against an aml-leukemia cell line , suggesting that the compound may have similar effects.

Action Environment

The compound has been described to have important applications in different fields and it was obtained, in its enantiomerically pure form, with excellent enantiomeric excess, good yields and short time using continuous flow conditions . This suggests that the compound may be stable under various environmental conditions.

Propriétés

IUPAC Name |

5,6-dihydropyrrolo[1,2-a]imidazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQCJYNMPFHDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CN=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112513-82-3 | |

| Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

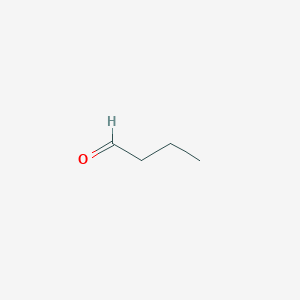

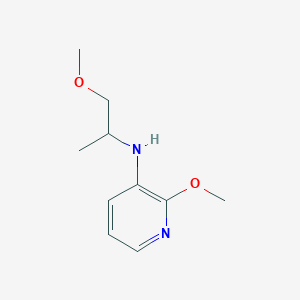

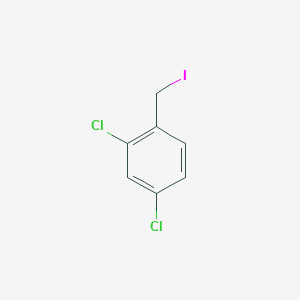

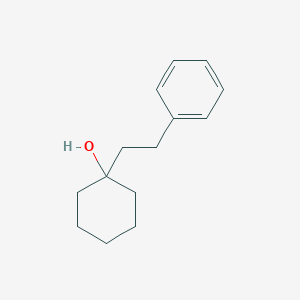

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

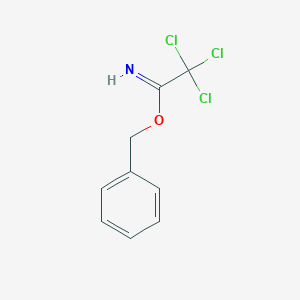

palladium(II) dichloride](/img/structure/B50169.png)